molecular formula C13H17FO2 B6176068 2-(2-fluoro-4-methylphenyl)-3,3-dimethylbutanoic acid CAS No. 2567504-89-4

2-(2-fluoro-4-methylphenyl)-3,3-dimethylbutanoic acid

Cat. No.: B6176068
CAS No.: 2567504-89-4
M. Wt: 224.3
InChI Key:
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Description

2-(2-Fluoro-4-methylphenyl)-3,3-dimethylbutanoic acid is a fluorinated aromatic carboxylic acid. This compound features a fluorine atom and a methyl group on the benzene ring, which can influence its chemical properties and reactivity. It is a versatile compound with applications in various scientific fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-fluoro-4-methylbenzoic acid as the starting material.

  • Reaction Steps: The compound undergoes a series of reactions, including Friedel-Crafts acylation, to introduce the 3,3-dimethylbutanoic acid moiety.

  • Conditions: The reactions are usually carried out under anhydrous conditions with a strong Lewis acid catalyst, such as aluminum chloride (AlCl3), at elevated temperatures.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

  • Safety Measures: Due to the use of strong acids and high temperatures, safety measures are critical to prevent accidents and ensure worker safety.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters and amides.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: The fluorine atom on the benzene ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for reduction reactions.

  • Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions, often with a catalyst like palladium on carbon (Pd/C).

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylic acids.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Amines and ethers.

Scientific Research Applications

2-(2-Fluoro-4-methylphenyl)-3,3-dimethylbutanoic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological systems, including enzyme inhibition and receptor binding studies.

  • Medicine: It has potential therapeutic applications, such as in the treatment of inflammatory diseases and cancer.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Fluoro-4-methylphenyl)-3,3-dimethylbutanoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely based on the biological context.

Comparison with Similar Compounds

  • 2-Fluoro-4-methylbenzoic Acid: Similar structure but lacks the 3,3-dimethylbutanoic acid moiety.

  • 3,3-Dimethylbutanoic Acid: Similar acid moiety but lacks the fluorinated benzene ring.

  • 2-Fluorophenylacetic Acid: Similar fluorinated aromatic structure but different acid moiety.

Uniqueness: 2-(2-Fluoro-4-methylphenyl)-3,3-dimethylbutanoic acid is unique due to the combination of the fluorinated benzene ring and the 3,3-dimethylbutanoic acid group, which provides distinct chemical and biological properties compared to its similar compounds.

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications highlight its importance in ongoing research and development.

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Properties

CAS No.

2567504-89-4

Molecular Formula

C13H17FO2

Molecular Weight

224.3

Purity

95

Origin of Product

United States

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